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Compound of Interest

Compound Name: Vanoxerine

Cat. No.: B1584691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of

Vanoxerine (GBR12909), a potent and selective dopamine reuptake inhibitor, across various

species. The information presented herein is intended to support researchers and professionals

in the field of drug development by offering a consolidated overview of existing experimental

data.

Cross-Species Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for Vanoxerine in

humans, rhesus monkeys, dogs, and rats. It is important to note that while detailed quantitative

data is available for humans, the information for animal species is more limited and often

qualitative or based on efficacy studies rather than dedicated pharmacokinetic analyses.
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Specie
s

Route
of
Admini
stratio
n

Dose
Half-
life
(t1/2)

Cmax Tmax AUC
Cleara
nce
(CL)

Notes

Human Oral 25 mg -
17.9

nmol/L
0.91 h

81

h·nmol/

L

660 L/h

Data

from a

multiple

-dose

study in

14

healthy

subject

s.

Oral 75 mg 53.5 h
81.1

nmol/L
0.93 h

365

h·nmol/

L

478 L/h

Nonline

ar

pharma

cokineti

cs

observe

d with

disprop

ortionat

ely

higher

concent

rations

at

higher

doses.

Oral 125 mg 66.0 h 236.5

nmol/L

1.13 h 1116

h·nmol/

L

250 L/h Eliminat

ion half-

life

estimat

ed at 1-

2 days
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in

another

study.

Rhesus

Monkey

Intraven

ous
1 mg/kg

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Selectiv

ely

reduced

cocaine

self-

adminis

tration.

Intraven

ous
3 mg/kg

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Eliminat

ed

cocaine

self-

adminis

tration.

At 10

mg/kg,

occupie

d ~70%

of

dopami

ne

transpo

rters.

Dog Oral 90-270

mg

(hourly)

Not

Reporte

d

76-99

ng/mL

(effectiv

e

plasma

concent

ration)

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Effectiv

e in

terminat

ing

induced

atrial

flutter

and

fibrillati

on.

Tolerate
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d

plasma

concent

rations

up to

550

ng/mL

without

harmful

side

effects.

Rat
Intraper

itoneal

1, 10,

20

mg/kg

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Elicited

dose-

depend

ent

behavio

ral

activati

on.

Prolong

ed

treatme

nt

showed

potentia

l to

reverse

cocaine

addictio

n

process

es.
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The pharmacokinetic data presented in this guide are derived from various preclinical and

clinical studies. While specific protocols vary between studies, a generalized methodology can

be outlined.

Human Studies: Human pharmacokinetic studies for Vanoxerine have typically involved open-

label, dose-escalating designs in healthy volunteers. Participants are administered single or

multiple oral doses of Vanoxerine, and blood samples are collected at predetermined time

points. Serum or plasma is then analyzed for Vanoxerine concentrations using methods such

as High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters are

subsequently calculated from the concentration-time data.

Animal Studies: In animal studies, the route of administration has varied depending on the

research objective. For instance, in rhesus monkeys, intravenous infusions were used to

assess the immediate effects on cocaine self-administration. In dogs, oral administration was

employed to determine the efficacy in treating cardiac arrhythmias. In rats, intraperitoneal

injections were common for evaluating behavioral responses. Blood samples are collected,

typically via indwelling catheters, at various time points post-administration. Plasma or serum is

then processed and analyzed for drug concentrations to determine pharmacokinetic profiles.

Generalized Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study, from subject

selection to data analysis.
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To cite this document: BenchChem. [A Comparative Review of Vanoxerine Pharmacokinetics
Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584691#cross-species-comparison-of-vanoxerine-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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